1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group and a methylene linker to the urea backbone. The 3-(trifluoromethyl)phenyl group at the opposing urea nitrogen introduces electron-withdrawing and lipophilic properties.
Properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)9-2-1-3-10(6-9)18-11(20)17-7-12(8-19)4-5-12/h1-3,6,19H,4-5,7-8H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPZCNGUWRHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the physicochemical properties of the molecule.
Research indicates that compounds containing urea and trifluoromethyl groups often exhibit significant biological activities, including:
- Inhibition of Enzymes : The urea moiety can interact with various enzymes, potentially acting as an inhibitor. For instance, studies have shown that related compounds can inhibit human carbonic anhydrase (hCA), which plays a critical role in physiological processes such as respiration and acid-base balance .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these activities are reported to be around 250 μg/mL for related pyrazolyl-ureas .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific kinases involved in inflammatory responses. For example, derivatives with similar structures showed potent inhibition against p38 MAPK with IC50 values in the nanomolar range .
- Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed moderate antimicrobial activity, suggesting potential as an antibacterial agent .
In Vivo Studies
In vivo studies have further elucidated the pharmacological potential:
- Anti-inflammatory Effects : Compounds with similar urea structures have shown promising results in animal models for reducing inflammation. For example, one study indicated that a derivative significantly decreased inflammatory markers in a zymosan-induced peritonitis model .
Case Studies
Several case studies highlight the therapeutic implications of this compound:
- Case Study on Inflammatory Diseases :
- Case Study on Antimicrobial Application :
Data Tables
| Activity Type | Compound Structure | IC50/MIC Values | Notes |
|---|---|---|---|
| Enzyme Inhibition | Urea derivatives | 0.004 μM (p38 MAPK) | Highly selective for specific kinases |
| Antimicrobial Activity | Pyrazolyl-Ureas | 250 μg/mL (MIC) | Effective against Staphylococcus aureus |
| Anti-inflammatory | Urea derivatives | ED50 = 16 mg/kg | Reduces TNFα in animal models |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 1-Methyl-3-[3-(trifluoromethyl)phenyl]urea (CAS 3032-40-4) :
- 1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea (CAS 1763-72-0) :
Variations in the Urea-Linked Alkyl/Substituted Groups
- 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e): Structure: Incorporates a thiazole-piperazine moiety instead of the cyclopropyl group. Likely exhibits improved enzyme inhibition due to extended π-π interactions .
- 1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea (27) :
Table 1: Key Properties of Selected Urea Derivatives
Key Observations:
- Synthetic Yields : Most urea derivatives in and exhibit yields >80%, suggesting efficient synthetic routes for such compounds. The target compound’s yield is unreported but likely comparable if steric effects from the cyclopropane are manageable .
- Molecular Weight : The target compound (287.26 g/mol) is smaller than thiazole-piperazine derivatives (e.g., 11e: 534.1 g/mol) but larger than simpler analogues like CAS 3032-40-4 (224.18 g/mol). This positions it as a mid-sized candidate with balanced solubility and permeability .
Pharmacological Implications (Inferred)
While direct activity data for the target compound are unavailable, structural trends from and suggest:
- Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl group (common in 11a–11o) enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
- Comparison to Anti-Tuberculosis Agents : Compounds in with halogenated aromatic groups (e.g., 27, 28) show anti-tuberculosis activity. The target compound’s trifluoromethyl group could similarly enhance potency against bacterial targets .
Q & A
Q. What are the optimal synthetic routes for 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the cyclopropane-hydroxymethyl intermediate. Key steps include:
- Coupling Reactions : Use carbodiimide coupling reagents (e.g., EDCI or DCC) to form the urea linkage between the cyclopropylmethyl amine and 3-(trifluoromethyl)phenyl isocyanate .
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to minimize side reactions. Catalytic additives like DMAP may enhance coupling efficiency .
Q. Table 1: Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent | DCM | THF | DCM (higher yield) |
| Coupling Reagent | EDCI/HOBt | DCC | EDCI/HOBt (95% purity) |
| Temperature | 0°C | 25°C | 0°C (reduced degradation) |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this urea derivative?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify urea NH protons (δ 6.5–8.0 ppm, broad) and cyclopropane CH₂ groups (δ 1.0–1.5 ppm, multiplet) .
- ¹³C NMR : Confirm the trifluoromethyl group (δ 120–125 ppm, quartet due to ¹JCF coupling) .
- IR Spectroscopy : Detect urea carbonyl stretch (~1640–1680 cm⁻¹) and hydroxymethyl O-H stretch (~3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with m/z matching the theoretical molecular weight (e.g., ~359.1 g/mol) .
Q. What in vitro screening strategies should be employed to assess initial biological activity against therapeutic targets?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-orexin-A) to test affinity for orexin receptors, given structural similarities to known agonists .
- Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Cell Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT or resazurin assays, with IC₅₀ calculations .
- Dose-Response Curves : Include positive controls (e.g., sorafenib for kinase inhibition) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling and mutagenesis studies elucidate the compound's mechanism of action at molecular targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with orexin receptors, focusing on hydrogen bonding between the urea moiety and receptor residues (e.g., Tyr³¹⁷ in OX₁R) .
- Site-Directed Mutagenesis : Replace key residues (e.g., Asp³²⁰ in OX₁R) to test binding dependency. Measure changes in EC₅₀ using calcium flux assays .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for trifluoromethyl vs. methyl substituents to quantify SAR .
Q. Table 2: Binding Affinity of Mutant Receptors
| Receptor Mutant | Wild-Type Kd (nM) | Mutant Kd (nM) | Fold Change |
|---|---|---|---|
| OX₁R (Tyr³¹⁷Ala) | 15.2 | 420.5 | 27.7× |
| OX₂R (Asp³²⁰Glu) | 18.9 | 89.3 | 4.7× |
Q. What strategies are recommended for establishing structure-activity relationships (SAR) through systematic substituent modifications?
Methodological Answer:
Q. Table 3: SAR of Substituent Modifications
| Modification | IC₅₀ (µM) | Solubility (mg/mL) | Notes |
|---|---|---|---|
| Trifluoromethyl (meta) | 0.45 | 0.12 | Optimal activity |
| Trifluoromethyl (para) | 1.87 | 0.09 | Reduced potency |
| Cyclohexane replacement | 5.62 | 0.35 | Increased lipophilicity |
Q. How should researchers address contradictory efficacy data observed across different experimental models or cell lines?
Methodological Answer:
- Experimental Replication : Repeat assays in independent labs using standardized protocols (e.g., CLIA guidelines) to rule out technical variability .
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal half-life) to explain differences in in vivo vs. in vitro efficacy .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, adjusting for variables like cell line origin (e.g., MCF-7 vs. MDA-MB-231) .
Q. Figure 1: Workflow for Resolving Data Contradictions
Contradictory Data → Replicate Assays → PK/PD Analysis → Meta-Analysis → Revised Hypothesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
